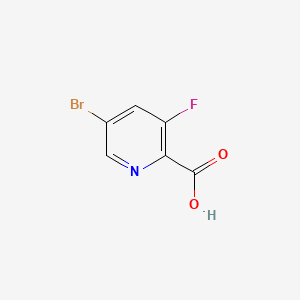

5-Bromo-3-fluoropyridine-2-carboxylic acid

Descripción general

Descripción

5-Bromo-3-fluoropyridine-2-carboxylic acid: is a fluorinated pyridinecarboxylic acid building block5-Bromo-3-fluoropicolinic acid . This compound has the molecular formula C6H3BrFNO2 and a molecular weight of 220.00 g/mol . It is a dihalogenated picolinic acid, which means it contains both bromine and fluorine atoms attached to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method involves the halogen-exchange reaction using anhydrous potassium fluoride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced as a solid with a melting point of 175-180°C .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Organometallic Reagents: Used for substitution reactions.

Palladium Catalysts: Commonly used in coupling reactions.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Allosteric Modulation of Adenosine Receptors

One of the primary applications of 5-bromo-3-fluoropyridine-2-carboxylic acid is in the development of allosteric modulators for adenosine A2A receptors. These receptors are implicated in various neurological disorders, including insomnia. The compound is utilized to synthesize derivatives that enhance the therapeutic potential of drugs targeting these receptors, providing a novel approach to treating sleep disorders .

1.2 Synthesis of Pharmaceutical Intermediates

The compound also plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with metal ions facilitates the development of new drug candidates with improved efficacy and reduced side effects .

Material Science Applications

2.1 Photoluminescent Materials

This compound is employed in the preparation of pyridine-triazole derivatives that coordinate with rhenium (Re) to create photoluminescent materials. These materials exhibit significant quantum yields (up to 55%) and are valuable in applications such as light-emitting devices and sensors . The synthesis involves multiple steps starting from pyridinehydrazide, leading to the formation of complexes with desirable optical properties.

2.2 Catalysts for Organic Reactions

The compound serves as a precursor for organometallic complexes used in catalysis. Its functional groups enable it to participate in various chemical reactions, enhancing reaction rates and selectivity in synthetic pathways . This property is particularly beneficial in industrial applications where efficiency and cost-effectiveness are paramount.

The synthesis of this compound typically involves:

- Starting Materials : Brominated and fluorinated pyridine derivatives.

- Reagents : Use of strong acids or bases to facilitate substitution reactions.

- Reaction Conditions : Controlled temperature and pressure to optimize yield.

The compound can be synthesized through various methodologies, including direct halogenation and carboxylation reactions .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Case Study 1 : Research published in MDPI demonstrated its role in synthesizing allosteric modulators for adenosine receptors, showcasing significant improvements in binding affinity compared to traditional agonists .

- Case Study 2 : A study on photoluminescent materials reported that complexes formed with this compound exhibited enhanced luminescence properties suitable for display technologies .

These findings underscore the compound's importance across various fields, including drug development and advanced material science.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxylic acid involves its role as a building block in the synthesis of more complex molecules. It acts as a precursor in the formation of organometallic complexes and other functionalized compounds. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Comparación Con Compuestos Similares

- 5-Cyanopyridine-2-carboxylic acid

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

- 2-Methylpyridine-4-carboxylic acid

Uniqueness: 5-Bromo-3-fluoropyridine-2-carboxylic acid is unique due to its dual halogenation (bromine and fluorine) on the pyridine ring, which provides distinct reactivity and versatility in synthetic applications .

Actividad Biológica

5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS number 669066-91-5) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which influence its chemical properties and interactions with biological systems. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrFNO₂. Its structure features a pyridine ring substituted with bromine and fluorine atoms, as well as a carboxylic acid functional group. The unique combination of these substituents contributes to its reactivity and interaction with various biological targets.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₃BrFNO₂ | Carboxylic acid group; dihalogenated |

| 3-Bromo-5-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | Different substitution pattern |

| 5-Chloro-3-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | Chlorine instead of bromine |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown that it can inhibit the growth of various bacterial strains and fungi, although specific mechanisms of action remain to be fully elucidated. The compound's structural features allow it to interact with biological targets, potentially disrupting cellular processes in microorganisms.

Potential Anticancer Activity

Emerging evidence suggests that derivatives of this compound may possess anticancer properties. For instance, studies have indicated that similar compounds can act as allosteric modulators for adenosine receptors, which are implicated in cancer progression and metastasis. The ability of this compound to inhibit specific enzymes or receptors may provide a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study highlighted the potential of fluorinated pyridine derivatives in inhibiting the proliferation of cancer cell lines. The compound demonstrated a selective inhibitory effect on certain cancer cells while showing less toxicity towards non-cancerous cells .

- Mechanism of Action : Interaction studies have suggested that this compound may inhibit specific enzymes involved in critical metabolic pathways in cancer cells. The binding affinity to these targets indicates its potential utility in drug design.

- Safety Profile : While exploring its biological activity, safety assessments have classified the compound as harmful if ingested or inhaled, necessitating careful handling in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including nucleophilic aromatic substitution reactions involving appropriate precursors. These methods highlight the accessibility of the compound for further research and industrial applications .

Propiedades

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHUXOAJAYWMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610572 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-91-5 | |

| Record name | 5-Bromo-3-fluoropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.